molecular formula C8H6N2O7 B12807665 2,4-Dinitrophenyl methyl carbonate CAS No. 6099-87-2

2,4-Dinitrophenyl methyl carbonate

Cat. No.: B12807665
CAS No.: 6099-87-2
M. Wt: 242.14 g/mol
InChI Key: CFUOHOUPEQNDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 517416 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several biochemical processes and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 517416 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic routes often include:

    Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities.

    Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

    Catalysis: Catalysts are often used to accelerate the reaction and increase the yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of NSC 517416 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored.

    Automated Reaction Systems: Automated systems control the reaction conditions to maintain optimal temperature, pressure, and mixing.

    Continuous Monitoring: The reaction is continuously monitored using sensors and analytical techniques to ensure the desired product quality.

    Large-Scale Purification: Industrial-scale purification methods, such as large-scale chromatography or distillation, are used to obtain the final product.

Chemical Reactions Analysis

Reaction Mechanisms and Kinetic Behavior

DNPC undergoes nucleophilic substitution reactions primarily through concerted or stepwise mechanisms , depending on the nucleophile and reaction conditions.

Concerted Pathway

  • Pyridinolysis : Reactions with substituted pyridines in 44 wt% aqueous ethanol exhibit a linear Brønsted plot (log k vs. pKa), indicating a concerted mechanism without tetrahedral intermediate formation .

  • Quinuclidinolysis : In aqueous solutions, reactions with quinuclidines (bicyclic amines) show negative Brønsted coefficients (βnuc ~ -0.22), consistent with a concerted process where bond formation and cleavage occur simultaneously .

Stepwise Pathway

  • Aminolysis : With primary amines, DNPC follows an addition-elimination mechanism , where nucleophilic attack forms a tetrahedral intermediate (rate-determining step) . βnuc values of 0.77–0.87 support this stepwise process .

Comparative Reactivity Studies

DNPC’s reactivity is benchmarked against structurally analogous compounds:

SubstrateReactivity Trend (vs. DNPC)Key Factor Influencing ReactivityMechanism
2,4-Dinitrophenyl acetateLower Less electron-withdrawing leaving groupStepwise
S-(2,4-Dinitrophenyl) thiolcarbonateHigher Thiolate’s superior nucleophilicityConcerted
2,4,6-Trinitrophenyl methyl carbonateHigher Enhanced leaving group ability (NO₂)Concerted

Substituent Impact

  • Electron-withdrawing groups (e.g., NO₂) on the aryl ring accelerate reactions by stabilizing transition states through resonance and inductive effects .

  • Steric hindrance from the methyl group reduces reactivity in pyridinolysis compared to unsubstituted carbonates .

Solvent Effects

  • Aqueous DMSO : Reactions in 20 mol% DMSO (aq) exhibit enhanced nucleophilicity due to solvent stabilization of charged intermediates .

  • Polar aprotic solvents (e.g., THF) favor SN2-like concerted pathways, while protic solvents stabilize stepwise mechanisms .

Table 1: Kinetic Parameters for DNPC Reactions

NucleophileβnucMechanismConditionsSource
Pyridines1.0Concerted44 wt% EtOH, 25°C
Quinuclidines-0.22ConcertedH₂O, 25°C
Benzenethiolates0.9ConcertedH₂O, 25°C, 0.2 M KCl
Primary amines0.87Stepwise20 mol% DMSO (aq)

Mechanistic Insights from Brønsted Plots

  • Linear Brønsted plots (βnuc ~ 0.9–1.0) for reactions with soft nucleophiles (e.g.,

Scientific Research Applications

Chemical Synthesis

Methylating Agent
2,4-Dinitrophenyl methyl carbonate serves as an effective methylating agent in organic synthesis. It can methylate various nucleophiles, including amines and phenols, facilitating the formation of more complex organic molecules. The compound's reactivity is attributed to the presence of the dinitrophenyl group, which enhances electrophilicity and promotes nucleophilic attack.

Table 1: Comparison of Methylating Agents

Methylating AgentReactivityToxicity LevelCommon Applications
This compoundModerateLowOrganic synthesis
Dimethyl SulfateHighHighMethylation of nucleophiles
IodomethaneHighVery HighAlkylation reactions

Medicinal Chemistry

Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Its ability to inhibit cell proliferation makes it a candidate for further research in cancer therapeutics.

Case Study: Breast Cancer Model
In a preclinical study using a xenograft model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. This suggests potential for its use in developing targeted cancer therapies.

Materials Science

Polymer Synthesis
The compound is also utilized in the synthesis of polycarbonate materials. Through transesterification reactions with phenolic compounds, this compound can produce high-performance polycarbonates known for their optical clarity and impact resistance. These materials find applications in various industries, including electronics and automotive manufacturing.

Table 2: Properties of Polycarbonates Synthesized from this compound

PropertyValue
Optical ClarityHigh
Impact ResistanceExcellent
Thermal StabilityModerate

Environmental Applications

Green Chemistry Initiatives
Due to its low toxicity and biodegradable nature, this compound is considered a green reagent in chemical processes. Its use aligns with sustainable practices aimed at reducing hazardous waste and minimizing environmental impact.

Mechanism of Action

The mechanism of action of NSC 517416 involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to alter signal transduction.

    Affect Gene Expression: Influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

NSC 517416 can be compared with other similar compounds to highlight its uniqueness:

    NSC 123456: Similar in structure but differs in its reactivity and biological activity.

    NSC 654321: Shares some chemical properties but has different applications in medicine and industry.

The uniqueness of NSC 517416 lies in its specific interactions with molecular targets and its broad range of applications across different scientific fields.

Properties

CAS No.

6099-87-2

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

(2,4-dinitrophenyl) methyl carbonate

InChI

InChI=1S/C8H6N2O7/c1-16-8(11)17-7-3-2-5(9(12)13)4-6(7)10(14)15/h2-4H,1H3

InChI Key

CFUOHOUPEQNDHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.